![molecular formula C15H15N7O3S2 B4791739 2-(4-amino-5-(3-pyridyl)(1,2,4-triazol-3-ylthio))-N-(4-sulfamoylphenyl)acetami de](/img/structure/B4791739.png)
2-(4-amino-5-(3-pyridyl)(1,2,4-triazol-3-ylthio))-N-(4-sulfamoylphenyl)acetami de
Overview
Description
2-(4-amino-5-(3-pyridyl)(1,2,4-triazol-3-ylthio))-N-(4-sulfamoylphenyl)acetamide is a complex organic compound that features a triazole ring, a pyridine ring, and a sulfonamide group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-amino-5-(3-pyridyl)(1,2,4-triazol-3-ylthio))-N-(4-sulfamoylphenyl)acetamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate nitriles.
Attachment of the Pyridine Ring: This step might involve nucleophilic substitution reactions.
Introduction of the Sulfonamide Group: This can be done through sulfonation reactions using sulfonyl chlorides.
Final Assembly: The final compound is assembled through amide bond formation, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of such compounds typically involves optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the amino or sulfamoyl groups.
Reduction: Reduction reactions could target the nitro groups if present.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the pyridine or triazole rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, sulfonyl chlorides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction might yield amines or alcohols.
Scientific Research Applications
Chemistry
Catalysis: The compound might be used as a ligand in catalytic reactions.
Material Science:
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes.
Receptor Binding: Might interact with biological receptors, influencing cellular processes.
Medicine
Drug Development: Potential as a lead compound for the development of new pharmaceuticals.
Antimicrobial Activity: Possible use as an antimicrobial agent.
Industry
Chemical Synthesis: Used as an intermediate in the synthesis of other complex molecules.
Agriculture: Potential use in the development of new agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-amino-5-(3-pyridyl)(1,2,4-triazol-3-ylthio))-N-(4-sulfamoylphenyl)acetamide would depend on its specific biological target. Generally, such compounds might:
Inhibit Enzymes: By binding to the active site or allosteric sites.
Modulate Receptors: By acting as agonists or antagonists.
Interfere with DNA/RNA: By binding to nucleic acids and affecting their function.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-amino-5-(2-pyridyl)(1,2,4-triazol-3-ylthio))-N-(4-sulfamoylphenyl)acetamide
- 2-(4-amino-5-(4-pyridyl)(1,2,4-triazol-3-ylthio))-N-(4-sulfamoylphenyl)acetamide
Uniqueness
The uniqueness of 2-(4-amino-5-(3-pyridyl)(1,2,4-triazol-3-ylthio))-N-(4-sulfamoylphenyl)acetamide lies in its specific substitution pattern, which might confer unique biological activities or chemical reactivity compared to its analogs.
Properties
IUPAC Name |
2-[(4-amino-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N7O3S2/c16-22-14(10-2-1-7-18-8-10)20-21-15(22)26-9-13(23)19-11-3-5-12(6-4-11)27(17,24)25/h1-8H,9,16H2,(H,19,23)(H2,17,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BULRXJBZAJZMTJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N7O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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